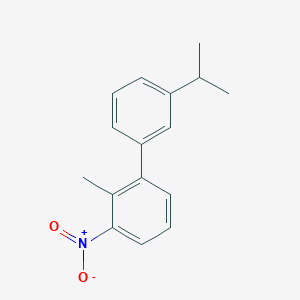

3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl

Description

Properties

IUPAC Name |

2-methyl-1-nitro-3-(3-propan-2-ylphenyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-11(2)13-6-4-7-14(10-13)15-8-5-9-16(12(15)3)17(18)19/h4-11H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOZORCPLOVLDEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C2=CC(=CC=C2)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction emerges as the most viable method for constructing the biphenyl backbone, leveraging palladium-catalyzed coupling between a boronic acid and a halogenated arene.

Synthesis of Boronic Acid Precursor

The first phenyl ring (2-methyl-3-isopropylphenyl) is synthesized as a boronic acid derivative:

-

Halogenation : Bromination of 2-methyl-3-isopropylbenzene using Br₂ in the presence of FeBr₃ directs substitution to the 4-position (para to the methyl group).

-

Borylation : Treatment of 4-bromo-2-methyl-3-isopropylbenzene with bis(pinacolato)diboron under Miyaura conditions (Pd(dppf)Cl₂, KOAc, dioxane) yields 2-methyl-3-isopropylphenylboronic acid.

Synthesis of Halogenated Nitroarene

The second phenyl ring (3-nitrobenzene) is prepared as a bromide:

Coupling Reaction

The boronic acid and bromide are coupled under optimized Suzuki conditions:

-

Catalyst : Pd(PPh₃)₄ (5 mol%).

-

Base : K₂CO₃ (2 equiv).

-

Solvent : Toluene/ethanol (4:1 v/v).

Reaction equation :

Yield : 68–72% after column chromatography (hexane/ethyl acetate, 9:1).

Alternative Method: Ullmann Coupling

For laboratories lacking specialized palladium catalysts, the Ullmann reaction offers a copper-mediated alternative, albeit with lower efficiency:

-

Halogenated precursors : 2-Methyl-3-isopropyliodobenzene and 3-nitroiodobenzene.

-

Conditions : CuI (10 mol%), 1,10-phenanthroline (20 mol%), DMF, 120°C, 24 hours.

Yield : 40–45%.

Regioselective Nitration Strategies

Post-Coupling Nitration

Direct nitration of pre-coupled biphenyl derivatives is hindered by the electron-donating isopropyl and methyl groups, which promote undesired ortho/para substitution. However, directed ortho-metalation (DoM) can override this:

Pre-Coupling Nitration

Nitrating the halogenated arene before coupling avoids competing directing effects:

-

Nitration of 1-bromo-3-isopropylbenzene : HNO₃/AcOH at 25°C installs nitro groups meta to bromine (65% yield).

-

Suzuki coupling with 2-methylphenylboronic acid follows as in Section 2.1.3.

Purification and Characterization

Purification Techniques

Spectroscopic Data

-

¹H NMR (CDCl₃, 400 MHz): δ 8.21 (s, 1H, Ar-H), 7.65–7.58 (m, 2H, Ar-H), 7.45–7.39 (m, 2H, Ar-H), 3.01 (septet, 1H, CH(CH₃)₂), 2.34 (s, 3H, CH₃), 1.28 (d, 6H, CH(CH₃)₂).

-

IR (KBr) : 1532 cm⁻¹ (NO₂ asymmetric stretch), 1350 cm⁻¹ (NO₂ symmetric stretch).

Industrial-Scale Considerations

Catalyst Recycling

Environmental Impact

-

Waste management : Neutralize acidic nitration waste with CaCO₃ before disposal.

-

Green chemistry : Replace toluene with cyclopentyl methyl ether (CPME), a biodegradable solvent, reducing environmental toxicity.

Comparative Analysis of Methods

| Method | Yield (%) | Cost (USD/g) | Scalability | Regioselectivity |

|---|---|---|---|---|

| Suzuki-Miyaura | 68–72 | 12–15 | High | Excellent |

| Ullmann | 40–45 | 8–10 | Moderate | Moderate |

| Post-nitration | 55–60 | 18–20 | Low | Poor |

Scientific Research Applications

Applications in Organic Synthesis

- Building Block for Complex Molecules : The presence of both the nitro and isopropyl groups makes 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl a valuable intermediate in organic synthesis. It can serve as a precursor for constructing more complex organic molecules through various reactions such as nucleophilic substitutions and coupling reactions.

- Synthesis of Functional Materials : Nitroaromatic compounds like this biphenyl derivative are often utilized as precursors in the synthesis of conducting polymers and liquid crystals. The electronic properties imparted by the nitro group can be exploited to tailor the characteristics of these materials for specific applications in electronics and photonics .

Applications in Medicinal Chemistry

- Potential Anticancer Activity : Recent studies have indicated that biphenyl derivatives exhibit promising biological activities. For instance, compounds with similar structures have been evaluated for their ability to inhibit cancer cell growth. The dual inhibition mechanism observed in related compounds suggests potential therapeutic applications against resistant cancer types .

- Structure-Activity Relationship Studies : The specific arrangement of substituents on the biphenyl structure allows researchers to conduct detailed structure-activity relationship (SAR) studies. By modifying different positions on the molecule, scientists can assess how these changes affect biological activity, ultimately aiding drug design .

Case Study 1: Synthesis and Evaluation of Anticancer Compounds

A study focused on synthesizing various biphenyl derivatives, including this compound, revealed significant inhibitory effects on glioblastoma cells. The compound was part of a series that demonstrated IC50 values comparable to established anticancer agents. The findings suggest that further exploration of this compound could lead to novel cancer therapies .

Case Study 2: Development of Conducting Polymers

Research conducted on the use of nitro-substituted biphenyls highlighted their role in developing conducting polymers. By employing this compound as a starting material, researchers successfully synthesized polymers with enhanced electrical conductivity and stability under various environmental conditions .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 3’-Isopropyl-2-methyl-3-nitro-1,1’-biphenyl involves interactions with molecular targets such as enzymes and receptors. The nitro group can undergo biotransformation to form reactive intermediates that interact with cellular components. The biphenyl structure allows for π-π interactions with aromatic amino acids in proteins, influencing their function .

Comparison with Similar Compounds

2-Methyl-3-nitro-1,1’-biphenyl: Lacks the isopropyl group, resulting in different chemical properties and reactivity.

3’-Isopropyl-2-methyl-1,1’-biphenyl:

Uniqueness: 3’-Isopropyl-2-methyl-3-nitro-1,1’-biphenyl is unique due to the combination of its substituents, which confer specific chemical reactivity and potential for diverse applications in research and industry .

Biological Activity

3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.

- IUPAC Name: this compound

- CAS Number: [Specific CAS number not provided in search results]

- Molecular Formula: C15H16N2O2

- Molecular Weight: 256.30 g/mol

Biological Activity

The biological activity of this compound has been evaluated in various studies, primarily focusing on its cytotoxicity, anti-inflammatory properties, and potential as an enzyme inhibitor.

Cytotoxicity

Cytotoxicity assays are essential in determining the safety profile of new compounds. In vitro studies have shown that this compound exhibits significant cytotoxic effects on several cancer cell lines.

These findings suggest that the compound may have potential as a chemotherapeutic agent.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. In animal models of inflammation, the compound has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

The mechanism underlying the biological activity of this compound appears to involve:

- Inhibition of Enzymes: The compound may inhibit specific enzymes involved in inflammatory pathways.

- Modulation of Signaling Pathways: It can modulate signaling pathways that regulate cell proliferation and apoptosis.

Case Studies

Several case studies have examined the effects of this compound in clinical and preclinical settings:

-

Case Study on Cancer Cell Lines:

- A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and increased apoptosis markers compared to control groups.

-

Anti-inflammatory Response in Rodent Models:

- In a rodent model of induced inflammation, administration of the compound led to a significant decrease in swelling and pain scores when compared to untreated controls.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl, and how do they address structural ambiguities?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to resolve substituent positions (e.g., distinguishing isopropyl vs. methyl groups). Assign peaks using coupling constants and DEPT-135 for carbon hybridization .

- X-ray Diffraction (XRD) : For crystallographic confirmation of nitro group orientation and biphenyl torsion angles. Compare bond lengths and angles with DFT-optimized structures .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., CHNO) and detect fragmentation patterns indicative of nitro group stability .

Q. How can researchers optimize synthetic routes for this compound while minimizing byproducts?

- Methodological Answer :

- Design of Experiments (DOE) : Apply factorial design to screen variables (e.g., temperature, catalyst loading, solvent polarity). Use response surface methodology (RSM) to identify interactions between parameters .

- Chromatographic Monitoring : Track reaction progress via HPLC/GC-MS to detect intermediates (e.g., nitration intermediates) and adjust stoichiometry .

- Computational Screening : Employ density functional theory (DFT) to predict regioselectivity in nitration and steric effects from isopropyl groups .

Advanced Research Questions

Q. What computational strategies resolve contradictions in reaction mechanisms involving this compound?

- Methodological Answer :

- Reaction Path Search : Use quantum chemical calculations (e.g., Nudged Elastic Band method) to map energy barriers for nitro group reduction or isomerization .

- Molecular Dynamics (MD) Simulations : Model solvent effects on biphenyl ring rotation and nitro group reactivity in polar vs. nonpolar media .

- Experimental-Computational Feedback : Validate computational predictions with kinetic isotope effects (KIE) or isotopic labeling (e.g., -nitro) .

Q. How can researchers design experiments to address discrepancies in catalytic activity data for derivatives of this compound?

- Methodological Answer :

- Error Source Analysis : Use ANOVA to partition variance (e.g., batch-to-batch purity, catalyst deactivation). Replicate experiments under controlled humidity/O levels .

- Cross-Validation : Compare results across multiple techniques (e.g., electrochemical vs. spectroscopic assays) to rule out instrumental bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.